molecular formula C16H12FNO B1340375 3-(4-fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde CAS No. 93957-42-7

3-(4-fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde

Cat. No. B1340375
CAS RN: 93957-42-7
M. Wt: 253.27 g/mol
InChI Key: IKJQETNXCGTJGD-UHFFFAOYSA-N
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Description

The compound 3-(4-fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde is a derivative of indole, which is a fundamental skeleton in many natural and synthetic compounds with significant biological activities. The presence of a fluorophenyl group and a carbaldehyde functional group suggests that this compound could have interesting chemical and physical properties, as well as potential biological activities.

Synthesis Analysis

The synthesis of indole derivatives can be complex, involving multiple steps to introduce various substituents. For example, the synthesis of 4-(phenylsulfonyl)-4H-furo[3,4-b]indoles involves a five-step process starting from indole, which includes protection, lithiation, and cyclization steps . Although the exact synthesis of 3-(4-fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde is not detailed in the provided papers, similar methodologies could potentially be applied, with modifications to introduce the fluorophenyl and methyl groups at the appropriate positions on the indole ring.

Molecular Structure Analysis

The molecular structure of indole derivatives is crucial for their chemical reactivity and biological activity. For instance, the crystal structure of 1-(4-methoxybenzyl)-1H-indole-3-carbaldehyde shows a significant dihedral angle between the indole and phenyl ring systems, which could influence the compound's intermolecular interactions . Similarly, the molecular structure of 3-(4-fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde would be expected to have specific geometric parameters that could be studied using X-ray diffraction or computational methods to understand its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Indole derivatives can participate in various chemical reactions, often influenced by the substituents present on the indole ring. The presence of a carbaldehyde group in the compound suggests potential for nucleophilic addition reactions or condensation reactions to form heterocycles or Schiff bases . The fluorine atom could also influence the reactivity, as seen in other fluorine-containing compounds where it can participate in hydrogen bonding or influence the electron density of adjacent functional groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary widely depending on the substituents. For example, solvatochromic and photophysical studies of a related compound, 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, showed variations in extinction coefficients and quantum yield in different solvents, indicating the influence of solvent polarity on the compound's properties . The physical properties of 3-(4-fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde, such as solubility, melting point, and stability, would be important to characterize for any practical applications. Chemical properties like reactivity, acidity, and basicity of the functional groups would also be critical to understand for synthetic and biological applications.

Scientific Research Applications

Synthesis and Catalysis

3-(4-Fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde and its derivatives have been extensively studied for their applications in organic synthesis and catalysis. These compounds serve as key intermediates in the synthesis of a variety of heterocyclic compounds due to their reactivity and structural versatility. For instance, they have been employed in the green and sustainable synthesis of knoevenagel condensed products, showcasing advantages such as excellent yields, short reaction times, high reaction rates, and environmental benefits due to the use of solvent-free methods (Madan, 2020). Similarly, they are pivotal in the efficient synthesis of 4-(phenylsulfonyl)-4H-furo[3,4-b]indoles, highlighting their utility in constructing complex fused heterocycles (Gribble, Jiang, & Liu, 2002).

Photophysical and Semiconductor Properties

The photophysical properties of indole-3-carbaldehyde Schiff bases and their derivatives have been extensively studied, revealing their potential as metal-free organic fluorescent materials and semiconductors. The high fluorescence quantum yield, large molar extinction coefficient, high Stokes shift, and smaller optical band gap of these derivatives position them as efficient candidates for applications in optoelectronics and fluorescence-based devices (Sravanthi & Manju, 2015).

Antioxidant and Antimicrobial Activities

Indole derivatives have demonstrated significant biological activities, including antioxidant and antimicrobial effects. Novel chalcone derivatives synthesized from 1-(thiophen-2yl)ethanone and 2-substituted 1H-indole-3-carbaldehyde have shown excellent antioxidant and antimicrobial activities, suggesting their potential in developing new therapeutic agents (Gopi, Sastry, & Dhanaraju, 2016). Furthermore, the synthesis and characterization of novel bioactive molecules based on 3-(2-substituted)-1H-indol-3-yl)-1-(thiophen-2yl)prop-2-en-1-one chalcone derivatives underscore their significance as effective antioxidant and antimicrobial agents.

properties

IUPAC Name

3-(4-fluorophenyl)-1-methylindole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FNO/c1-18-14-5-3-2-4-13(14)16(15(18)10-19)11-6-8-12(17)9-7-11/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKJQETNXCGTJGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1C=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40541129
Record name 3-(4-Fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40541129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde

CAS RN

93957-42-7
Record name 3-(4-Fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40541129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

78.5 ml. (0.84 mole) of phosphorus oxychloride is added dropwise over a 20 min. period to 213 ml. of dimethylformamide stirred at 0° C. under nitrogen, the temperature of the reaction mixture not being allowed to exceed 10° C. The reaction mixture is heated to 80° C., a solution of 163.5 g. (0.727 mole) of 3-(4'-fluorophenyl)-1-methylindole in 270 ml. of dimethylformamide is added at a rate such that the temperature of the reaction mixture is maintained at 81°-83° C., the reaction mixture is maintained at 80°-81° C. for 5 hours and cooled to 10° C., and 1 l. of 15% sodium hydroxide solution is added dropwise at a rate such that the temperature of the reaction mixture is maintained at 35°-40° C., the reaction mixture being stirred under nitrogen throughout. The reaction mixture is cooled to 25° C., and the solids are collected by filtration, washed three times with 500 ml. portions of water and dissolved in 500 ml. of methylene chloride. The methylene chloride solution is filtered through 500 ml. of silica gel (70-230 mesh A.S.T.M.) and the silica gel is carefully washed with 2 l. of methylene chloride. The methylene chloride solutions are combined and concentrated to a volume of 300 ml. at reduced pressure, 300 ml. of absolute ethanol is added, and the reaction mixture is distilled until the internal temperature reaches 78° C. The reaction mixture is cooled to 0° C. and the precipitated bright yellow product is collected by filtration and vacuum dried at room temperature (153.9 g. (84%)), m.p. 80.5°-81.5° C. A slightly less pure second crop may be obtained from the mother liquor.
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